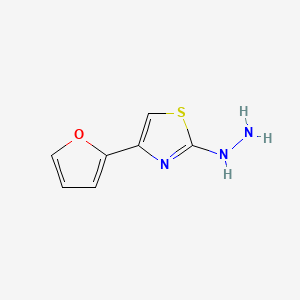![molecular formula C12H13FN2O5 B1437399 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1396962-47-2](/img/structure/B1437399.png)
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
Übersicht
Beschreibung
“2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid” is a chemical compound with the CAS Number: 1396962-47-2 . It has a molecular weight of 284.24 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FN2O5/c13-7-1-3-8 (4-2-7)14-12 (20)15-9 (11 (18)19)5-6-10 (16)17/h1-4,9H,5-6H2, (H,16,17) (H,18,19) (H2,14,15,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.24 . It is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Imaging
Fluorine-18 labeled derivatives of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid, such as BAY 1075553, have emerged as significant compounds in the diagnosis and staging of prostate cancer. These compounds act as prostate specific membrane antigen (PSMA) inhibitors, showcasing their potential in clinical PET studies. The development of sensitive analytical methods for characterizing these compounds, including their chemical identity and specific activity, has been critical for their clinical application. Such developments underscore the importance of this class of compounds in enhancing diagnostic accuracy and patient management in prostate cancer (Graham et al., 2013; Graham et al., 2012).
Coordination Polymers
The chemical versatility of this compound derivatives extends beyond biomedical applications into the synthesis of coordination polymers. These polymers, which feature chiral centers and can adopt various network geometries, have been synthesized using derivatives as bridging ligands. Such materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, underscoring the broad utility of this compound in material science (Yang et al., 2011).
Antineoplastic Activity
Research into the antineoplastic activity of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid has provided insights into potential therapeutic applications. These studies have shown that certain derivatives exhibit encouraging activity against various cancer cell lines, including human breast cancer and leukemia, highlighting the potential of these compounds as antineoplastic agents (Dutta et al., 2015; Dutta et al., 2014).
Biochemische Analyse
Biochemical Properties
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with glutamate receptors, where it acts as an agonist or antagonist, depending on the receptor subtype. This interaction modulates neurotransmission and synaptic plasticity, which are crucial for cognitive functions .
Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutamate dehydrogenase. This inhibition affects the conversion of glutamate to α-ketoglutarate, thereby influencing the tricarboxylic acid cycle and energy production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by interacting with glutamate receptors, leading to changes in calcium ion influx and downstream signaling cascades. This modulation can impact synaptic plasticity, learning, and memory .
In non-neuronal cells, this compound influences gene expression by acting on transcription factors and other regulatory proteins. It has been observed to upregulate or downregulate the expression of genes involved in cellular metabolism, stress response, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes and receptors, altering their conformation and activity. For instance, its binding to glutamate receptors induces a conformational change that either activates or inhibits the receptor, depending on the subtype .
Furthermore, this compound can act as an allosteric modulator, binding to sites other than the active site and influencing enzyme activity. This modulation can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or high temperatures .
Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function. For example, continuous exposure to neuronal cells can result in receptor desensitization, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and synaptic plasticity in rodents. At higher doses, it can induce neurotoxicity, leading to cell death and impaired cognitive functions .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. Toxicity studies have indicated that doses above this threshold can result in significant toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and transaminases, influencing the conversion of glutamate and other amino acids .
These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s role in modulating these pathways makes it a valuable tool for studying metabolic disorders and developing therapeutic interventions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. This binding can affect the compound’s distribution within different tissues and organs, impacting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be transported to other cellular compartments, such as the mitochondria and nucleus .
Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. These modifications can influence the compound’s activity, stability, and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBYNWNPPKKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



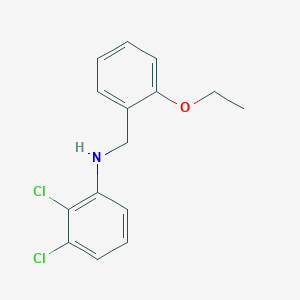
![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
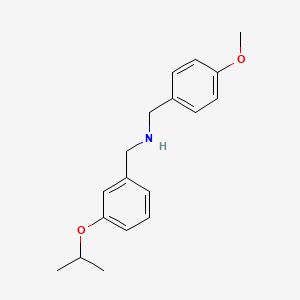
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
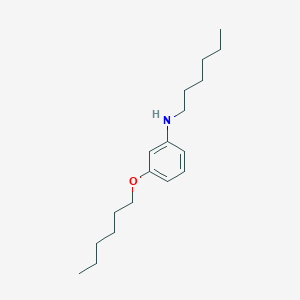

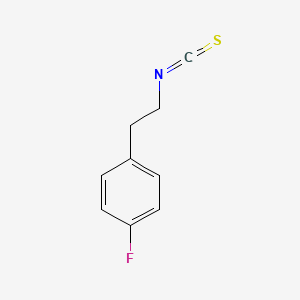
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)
